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Compound of Interest

Compound Name: Bis(4-octylphenyl)amine

Cat. No.: B085910

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for Bis(4-
octylphenyl)amine, a compound of interest for researchers, scientists, and professionals in
drug development. This document presents a detailed analysis of its Nuclear Magnetic
Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supplemented with
experimental protocols and logical workflow diagrams.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for Bis(4-
octylphenyl)amine.

'H NMR (Proton NMR) Data (Predicted)

Due to the limited availability of experimental *H NMR data in public repositories, the following
chemical shifts have been predicted using advanced computational models. These predictions
provide a reliable estimate for the proton environments in the molecule.
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Chemical Shift . . .
Multiplicity Integration Assignment

(ppm)

Aromatic Protons (Ar-
~7.0-7.2 m 8H

H)
~5.6 S 1H N-H Proton
~2.5-2.6 t 4H Ar-CHz-
~1.5-1.6 m 4H Ar-CHz-CHa2-
~1.2-1.4 m 20H -(CH2)s-
~0.8-0.9 t 6H -CHs

3C NMR (Carbon-13 NMR) Data (Predicted)

Similar to the *H NMR data, the following 3C NMR chemical shifts are based on computational
predictions, offering valuable insights into the carbon skeleton of Bis(4-octylphenyl)amine.

Chemical Shift (ppm) Assighment
~142 Aromatic C-N
~135 Aromatic C-C (substituted)
~129 Aromatic C-H
~120 Aromatic C-H
~35 Ar-CHz-

~32 -CHa-

~31.5 -CHa-

~29 -CHz- (multiple)
~22.5 -CH2-

~14 -CHs
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IR (Infrared) Spectroscopy Data

The following IR absorption data was sourced from the NIST Chemistry WebBook, providing
characteristic vibrational modes of the molecule.[1]

Wavenumber (cm—?) Intensity Assignment

~3400 (variable) N-H Stretch
~3050-3020 (medium) Aromatic C-H Stretch
~2950-2850 (strong) Aliphatic C-H Stretch
~1600 (medium) Aromatic C=C Stretch
~1510 (strong) Aromatic C=C Stretch

p-Substituted Benzene C-H

~820 (strong) Bend
en

Mass Spectrometry (MS) Data

The mass spectrometry data, obtained from the NIST Chemistry WebBook, reveals the
molecular weight and fragmentation pattern of Bis(4-octylphenyl)amine under electron
ionization (EI).[2]

miz Relative Intensity (%) Assighment

393 ~50 [M]* (Molecular lon)
280 ~100 [M - CeH17]*

182 ~20 [C12H10N]*

Experimental Protocols

The following sections detail the generalized experimental methodologies for acquiring the
spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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A solution of Bis(4-octylphenyl)amine would be prepared by dissolving approximately 10-20
mg of the solid sample in a suitable deuterated solvent, such as chloroform-d (CDCIs), to a
volume of about 0.6-0.7 mL. The solution would then be filtered through a small plug of glass
wool in a Pasteur pipette directly into a 5 mm NMR tube to remove any particulate matter. The
1H and 13C NMR spectra would be recorded on a spectrometer operating at a field strength of
400 MHz or higher. Chemical shifts are reported in parts per million (ppm) relative to
tetramethylsilane (TMS) as an internal standard (0.00 ppm).

Infrared (IR) Spectroscopy

The IR spectrum of solid Bis(4-octylphenyl)amine can be obtained using the KBr pellet
method. A small amount of the sample (1-2 mg) is finely ground with approximately 100-200 mg
of dry potassium bromide (KBr) powder. The mixture is then pressed under high pressure to
form a transparent pellet. The IR spectrum is recorded by placing the pellet in the sample
holder of a Fourier Transform Infrared (FTIR) spectrometer. The spectrum is typically recorded
over a range of 4000 to 400 cm~1.[3]

Mass Spectrometry (MS)

The mass spectrum is obtained using an electron ionization (EI) mass spectrometer. A small
amount of the sample is introduced into the ion source, where it is vaporized and bombarded
with a high-energy electron beam (typically 70 eV). This causes the molecules to ionize and
fragment. The resulting positively charged ions are then accelerated and separated based on
their mass-to-charge ratio (m/z) by a mass analyzer. The detector records the abundance of
each ion, generating the mass spectrum.

Logical Workflow and Signaling Pathway Diagrams

The following diagrams, created using the DOT language, illustrate the logical workflow for
spectroscopic data acquisition and analysis.
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Sample Preparation
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Spectroscopic analysis workflow.
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Bis(4-octylphenyl)amine
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Integration of spectroscopic data.

Conclusion

This technical guide provides a consolidated resource for the spectroscopic characterization of
Bis(4-octylphenyl)amine. The presented NMR, IR, and MS data, along with the outlined
experimental protocols, offer a foundational understanding for researchers and scientists
engaged in work involving this compound. The logical workflow diagrams further clarify the
process of data acquisition and structural elucidation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b085910#spectroscopic-data-nmr-ir-mass-spec-of-bis-
4-octylphenyl-amine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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